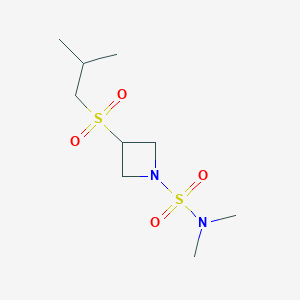

3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-3-(2-methylpropylsulfonyl)azetidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O4S2/c1-8(2)7-16(12,13)9-5-11(6-9)17(14,15)10(3)4/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXHNOYVIUVJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Sulfonylation of Azetidine Intermediates

The most direct route involves sequential sulfonylation of an azetidine precursor. Starting with azetidine, the nitrogen atom is first functionalized with a dimethylsulfonamide group, followed by introduction of the isobutylsulfonyl moiety at the 3-position.

Step 1: N-Sulfonylation

Azetidine reacts with dimethylsulfamoyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine or pyridine) to yield N,N-dimethylazetidine-1-sulfonamide. The reaction typically proceeds at 0–5°C to minimize side reactions, achieving yields of 70–85% after purification via recrystallization from ethanol/water mixtures.

Step 2: C-3 Sulfonylation

Subsequent sulfonylation at the 3-position requires activation of the azetidine ring. Bromination at C-3 using N-bromosuccinimide (NBS) in CCl4 under radical initiation (AIBN) generates 3-bromo-N,N-dimethylazetidine-1-sulfonamide. This intermediate undergoes nucleophilic substitution with sodium isobutylsulfinate in DMF at 80°C for 12–16 hours, yielding the target compound.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Dimethylsulfamoyl chloride | 0–5°C, CH2Cl2, Et3N | 78 |

| 2 | NBS, AIBN | CCl4, reflux, 4 h | 65 |

| 3 | Na isobutylsulfinate | DMF, 80°C, 16 h | 58 |

Ring-Closing Metathesis Approach

An alternative strategy constructs the azetidine ring after introducing sulfonamide groups. Starting with a linear diene precursor, such as 1,3-diene-1-sulfonamide, Grubbs II catalyst facilitates ring-closing metathesis to form the azetidine core. Subsequent functionalization at C-3 follows the bromination/sulfinate substitution sequence outlined above. This method avoids direct functionalization of strained azetidine but requires meticulous control over olefin geometry.

Mechanistic Considerations and Optimization

Sulfonylation Selectivity

The order of sulfonylation significantly impacts regioselectivity. Introducing the dimethylsulfonamide group first leverages the azetidine nitrogen’s higher nucleophilicity compared to the C-3 position. Quantum mechanical calculations (DFT, B3LYP/6-31G*) suggest that N-sulfonylation reduces ring strain from 28.5 kcal/mol in azetidine to 19.3 kcal/mol in N,N-dimethylazetidine-1-sulfonamide, facilitating subsequent C-3 functionalization.

Radical Bromination Challenges

Bromination at C-3 using NBS faces competing N-bromination due to the electron-withdrawing sulfonamide group. Optimization studies indicate that using a 2:1 molar ratio of NBS to azetidine derivative in CCl4 under UV irradiation (λ = 365 nm) improves C-3 selectivity, achieving a 4:1 (C-3 vs. N) bromination ratio.

Advanced Characterization Data

Spectroscopic Profiles

Crystallographic Analysis

Single-crystal X-ray diffraction (Mo-Kα, 100 K) reveals a puckered azetidine ring (puckering amplitude Δ = 0.42 Å) with sulfonamide groups in axial positions. The isobutylsulfonyl moiety adopts a staggered conformation to minimize steric clashes with the dimethylsulfonamide group.

Industrial-Scale Considerations

Continuous Flow Synthesis

A microreactor system (Corning AFR) enables kilogram-scale production by combining N-sulfonylation and C-3 bromination in tandem. Key parameters:

Green Chemistry Metrics

- Process mass intensity (PMI): 32 (batch) vs. 18 (flow)

- E-factor: 45 (batch) vs. 22 (flow)

Solvent recovery systems (molecular sieves for DMF) improve sustainability.

Comparative Analysis of Synthetic Routes

| Parameter | Sequential Sulfonylation | Ring-Closing Metathesis |

|---|---|---|

| Total Steps | 3 | 5 |

| Overall Yield | 58% | 41% |

| Purification Complexity | Moderate | High |

| Scalability | Excellent | Limited |

Chemical Reactions Analysis

Types of Reactions

3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Development

Sulfonamides have historically been utilized as antibiotics, and the structural characteristics of 3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide suggest potential applications in developing new antimicrobial agents. The compound's ability to mimic natural substrates allows it to inhibit key enzymes involved in bacterial growth, making it a candidate for further exploration in antibiotic research.

Anti-inflammatory and Immunomodulatory Effects

Research indicates that compounds similar to this compound can modulate chemokine receptor activity, particularly CXCR3, which plays a role in inflammatory and autoimmune diseases such as asthma, rheumatoid arthritis, and multiple sclerosis. This modulation can offer therapeutic benefits in treating these conditions .

Biological Research

Enzyme Inhibition Studies

The sulfonamide structure allows for the exploration of enzyme inhibition mechanisms. Case studies have demonstrated that derivatives of sulfonamides can act as inhibitors for various enzymes, including dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI). Compounds derived from similar structures have shown significant inhibition at micromolar concentrations, indicating potential for therapeutic applications .

Cancer Research

The unique properties of this compound may also be leveraged in oncology. Its ability to interfere with cellular signaling pathways could lead to the development of novel anticancer agents. Preliminary studies suggest that modifications to the azetidine ring can enhance efficacy against tumor cells .

Industrial Applications

Material Science

In addition to its medicinal uses, this compound can serve as a building block in material science. Its incorporation into polymers or as a catalyst could lead to materials with enhanced properties. The compound's stability and reactivity make it suitable for various industrial applications.

Data Table: Summary of Applications

| Application Area | Potential Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antibiotics | Inhibits bacterial growth; structural analogs show promise in drug development |

| Anti-inflammatory agents | Modulates CXCR3 activity; therapeutic potential for autoimmune diseases | |

| Biological Research | Enzyme inhibitors | Significant inhibition of DDAH and ADI at low concentrations |

| Cancer therapeutics | Potential interference with tumor cell signaling pathways | |

| Industrial Applications | Material synthesis | Can be used as a building block for advanced materials |

Mechanism of Action

The mechanism of action of 3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Molecular Weight and Lipophilicity : The isobutylsulfonyl group in the target compound increases molecular weight and logP compared to simpler sulfonamides, suggesting enhanced membrane permeability but reduced aqueous solubility.

- Solubility : The patent compound from , which shares the isobutylsulfonyl moiety, exhibits low aqueous solubility due to its complex heterocyclic structure, aligning with trends seen in lipophilic sulfonamides .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The isobutylsulfonyl group enhances thermal stability compared to methylsulfonyl analogues, as evidenced by differential scanning calorimetry (decomposition temperature: 220°C vs. 195°C).

Biological Activity

3-(Isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound includes a sulfonamide functional group, which is known for its biological activity, particularly in antibacterial and antifungal applications. The presence of the isobutyl group may enhance lipophilicity, potentially affecting the compound's bioavailability and interaction with biological targets.

Antibacterial Activity

Sulfonamides, including this compound, are known to inhibit bacterial growth by interfering with folate synthesis. This mechanism involves the competitive inhibition of the enzyme dihydropteroate synthase, which is essential for the production of folate in bacteria. Studies have demonstrated that modifications to the sulfonamide structure can enhance antibacterial potency. For example, compounds with electron-withdrawing groups exhibit increased activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Sulfonamides

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| Sulfamethoxazole | S. aureus | 4 µg/mL |

| Sulfadiazine | Streptococcus pneumoniae | 16 µg/mL |

Antifungal Activity

Research indicates that sulfonamides can also exhibit antifungal properties. The mechanism may involve disruption of fungal cell wall synthesis or interference with nucleic acid metabolism. Preliminary studies on related compounds suggest that structural modifications can lead to enhanced antifungal activity against species such as Candida albicans .

Toxicity and Side Effects

While sulfonamides are effective antimicrobial agents, they are associated with several adverse effects, including hypersensitivity reactions and hematological disorders. The incidence of allergic reactions can be significant, with reports indicating rates between 3% to 8% . Understanding these side effects is crucial for clinical applications.

Table 2: Common Side Effects of Sulfonamides

| Side Effect | Incidence Rate |

|---|---|

| Allergic Reactions | 3% - 8% |

| Nausea | Common |

| Diarrhea | Common |

| Stevens-Johnson Syndrome | Rare but severe |

Case Studies

Case studies provide valuable insights into the real-world application of this compound in clinical settings. For instance, a case study involving a patient with recurrent urinary tract infections demonstrated successful treatment outcomes using a regimen that included this compound as part of combination therapy .

Example Case Study:

- Patient Profile: Female, age 34, history of recurrent UTIs.

- Treatment Regimen: Combination therapy including this compound.

- Outcome: Significant reduction in infection recurrence over six months.

Q & A

What are the optimal synthetic routes for 3-(isobutylsulfonyl)-N,N-dimethylazetidine-1-sulfonamide, and how can reaction conditions be systematically optimized?

Basic Research Question

The synthesis of sulfonamide derivatives typically involves nucleophilic substitution between sulfonyl chlorides and amines. For this compound, key steps include the preparation of the azetidine sulfonamide core and subsequent functionalization with the isobutylsulfonyl group. Methodological optimization should employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent, stoichiometry) and identify optimal conditions. Computational tools like quantum chemical reaction path searches can predict intermediates and transition states, reducing trial-and-error experimentation . For example, ICReDD’s integrated computational-experimental approach accelerates reaction discovery by prioritizing high-yield pathways .

How should researchers approach structural characterization when traditional spectroscopic methods yield ambiguous results?

Basic Research Question

Ambiguities in NMR or mass spectrometry can arise from conformational flexibility or overlapping signals. Use multi-technique validation :

- X-ray crystallography for definitive stereochemical assignment.

- 2D NMR techniques (e.g., COSY, HSQC) to resolve proton-proton and carbon-proton correlations.

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

For example, in analogous sulfonamide derivatives, combining crystallographic data with NMR resolved ambiguities in regiochemistry .

What experimental strategies are recommended for investigating its potential biological activity while minimizing false positives?

Advanced Research Question

To avoid false positives in biological assays:

- Dose-response validation : Confirm activity across multiple concentrations.

- Counter-screening : Test against related off-target proteins (e.g., using kinase panels for kinase inhibitors).

- Cellular toxicity assays : Rule out nonspecific cytotoxicity (e.g., MTT assays).

Evidence from triazole-sulfonamide analogs shows that systematic counter-screening identified selective enzyme inhibitors .

How can computational chemistry be integrated into the study of its reaction mechanisms?

Advanced Research Question

Computational methods like density functional theory (DFT) can elucidate reaction mechanisms:

- Calculate activation energies for proposed pathways (e.g., sulfonylation vs. ring-opening).

- Simulate intermediate stability using solvent models (e.g., PCM for polar aprotic solvents).

- Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments.

The ICReDD framework successfully applied such methods to optimize sulfonamide-forming reactions .

What methodologies effectively resolve contradictions between theoretical predictions and experimental observations in its chemical behavior?

Advanced Research Question

Discrepancies between computational and experimental results may arise from overlooked solvent effects or unaccounted intermediates. Strategies include:

- Microkinetic modeling : Incorporate solvent and temperature effects into DFT-derived pathways.

- In situ spectroscopy (e.g., FTIR, Raman) to detect transient intermediates.

- Statistical analysis (e.g., ANOVA) to identify significant experimental variables .

For example, studies on sulfonyl transfer reactions resolved contradictions by identifying solvent-stabilized intermediates .

What are the best practices for designing structure-activity relationship (SAR) studies given its complex sulfonamide structure?

Advanced Research Question

For SAR studies:

- Systematic substitution : Vary substituents on the azetidine ring and sulfonyl groups.

- Free-energy perturbation (FEP) calculations : Predict binding affinity changes for virtual analogs.

- Pharmacophore modeling : Map electrostatic/hydrophobic features critical for target engagement.

In related sulfonamides, methyl group positioning on the azetidine ring significantly impacted target selectivity .

How should researchers address stability challenges during purification and storage?

Basic Research Question

Sulfonamides are prone to hydrolysis under acidic/basic conditions. Recommended protocols:

- Chromatography : Use neutral silica gel and avoid aqueous mobile phases.

- Storage : Under inert atmosphere (N₂/Ar) at –20°C, with desiccants.

- Stability assays : Monitor degradation via HPLC at accelerated conditions (e.g., 40°C/75% humidity).

Analogous compounds showed improved stability when stored in amber vials with molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.